3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid
Description
3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid (CAS: 2377606-07-8) is a boronic acid derivative featuring a benzyloxyethoxy side chain and a fluorine substituent on the phenyl ring. Its molecular formula is C₁₅H₁₆BFO₄, with a molecular weight of 298.10 g/mol. The compound is characterized by:
- Benzyloxyethoxy group: Enhances solubility in organic solvents and modulates steric effects .
- Fluorine substituent: Electron-withdrawing properties activate the boronic acid moiety, improving reactivity in Suzuki-Miyaura cross-coupling reactions .
- Boronic acid functionality: Critical for forming covalent bonds with diols and hydroxyl groups, making it valuable in organic synthesis and drug development .
Available at purities of 95–98% , it is used extensively in pharmaceutical intermediates and materials science.
Properties
IUPAC Name |
[3-fluoro-5-(2-phenylmethoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BFO4/c17-14-8-13(16(18)19)9-15(10-14)21-7-6-20-11-12-4-2-1-3-5-12/h1-5,8-10,18-19H,6-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMENQOLNTNMKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OCCOCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid typically involves the reaction of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenyl bromide with a boronic acid reagent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is heated to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid primarily undergoes substitution reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran, dimethylformamide).
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid is primarily utilized as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals. The presence of the benzyloxy group enhances the reactivity of the boronic acid, facilitating efficient coupling with various aryl halides.
| Reaction Type | Role of Compound | Reference |
|---|---|---|
| Suzuki-Miyaura Coupling | Acts as a boron source for C-C bond formation | |
| Formation of Biaryl Compounds | Key intermediate in synthesizing biaryl structures |
Pharmaceutical Development
Potential Anti-Cancer Agents
The compound is investigated for its role in developing boron-containing drugs, particularly for boron neutron capture therapy (BNCT). Its ability to form stable complexes with biomolecules makes it a candidate for targeted drug delivery systems.
- Case Study : Research indicates that boronic acids can enhance the efficacy of certain chemotherapeutic agents by improving their solubility and bioavailability. For instance, studies have shown that derivatives of phenylboronic acids exhibit significant anti-cancer properties through selective targeting of cancer cells while minimizing effects on healthy tissues .
| Application Area | Specific Use | Reference |
|---|---|---|
| Cancer Treatment | Intermediate in synthesizing anti-cancer pharmaceuticals | |
| Drug Delivery Systems | Enhances targeting capabilities for therapeutic agents |
Bioconjugation Techniques
The unique functional groups present in this compound allow for selective binding to diols, making it useful in bioconjugation techniques. This property is particularly valuable in developing drug delivery systems that require precise targeting to specific tissues or cells.
- Example : The compound can be conjugated with biologically active molecules to improve their pharmacokinetic profiles and therapeutic indices .
Development of Fluorescent Probes
The fluorine substitution enhances the photophysical properties of this compound, making it suitable for developing fluorescent probes used in biological imaging applications. These probes can be utilized to visualize cellular processes and track drug delivery within biological systems.
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid in the Suzuki–Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : Ortho-substituted benzyloxy groups (e.g., 2-(benzyloxy)-5-fluoro) reduce boronic acid reactivity due to steric crowding .
- Electron Effects : Trifluoroethoxy or trifluoromethyl groups amplify electron withdrawal but may compromise solubility .
- Linker Flexibility : The ethoxy linker in the target compound balances steric and electronic effects, optimizing reactivity .
Electronic and Steric Effects
Electronic Properties:
Steric Effects:
- Benzyloxyethoxy side chain : Introduces steric bulk (~1.5 Å longer than ethoxy), slowing reactions with hindered substrates but improving regioselectivity .
- Analog comparison : 3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid (MW: 251.97) exhibits lower coupling yields due to its rigid trifluoroethoxymethyl group .
Research Findings and Performance Data
Reaction Yield Comparison
Notes:
- The target compound’s ethoxy linker improves Pd catalyst coordination, enabling higher yields under milder conditions .
Biological Activity
3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid is a boronic acid derivative notable for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H16BFO4
- Molecular Weight : Approximately 290.09 g/mol
- Solubility : Soluble in organic solvents; moderate solubility in water
The compound features a fluorophenyl group and a benzyloxyethoxy moiety, which contribute to its unique biological properties.
Biological Activities
Research indicates that boronic acids, including this compound, exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. A structure-activity relationship (SAR) analysis indicates that modifications to the phenylboronic acid structure can enhance antiproliferative effects against various cancer cell lines, including ovarian cancer cells (A2780) and others .
- Enzyme Inhibition : Boronic acids are known for their ability to inhibit proteases and other enzymes. The specific interactions of this compound with target enzymes could lead to significant therapeutic applications in diseases characterized by abnormal enzyme activity .
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : Studies have shown that certain phenylboronic acids can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells. This is often associated with the activation of caspase pathways and alterations in cyclin expression .
- Protein Interactions : The compound may interact with various proteins involved in signaling pathways, potentially modulating their activity and influencing cellular responses to stress or damage .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | A2780 (Ovarian) | Induces G2/M arrest, activates caspases |
| 2-Fluoro-6-formylphenylboronic acid | 18 | MV-4-11 | Strong antiproliferative activity |
| 3-Morpholino-5-fluorobenzoxaborole | 27 | A2780 | Induces apoptosis via caspase activation |
Case Study: Antitumor Efficacy
In a study evaluating the efficacy of various boronic acids, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations lower than those required for similar compounds, suggesting a promising therapeutic index for further development .
Q & A
Basic Questions
Q. What are the recommended spectroscopic techniques for characterizing 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid, and how are they applied?
- Answer : Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To identify aromatic protons (δ ~6.5–7.5 ppm), benzyloxy groups (δ ~4.5–5.0 ppm), and boron-related splitting patterns.
- FT-IR : To detect B–O stretches (~1350 cm⁻¹) and aromatic C–F bonds (~1200 cm⁻¹).
- Mass Spectrometry (HRMS or ESI-MS) : For molecular ion validation (expected [M+H]⁺ ~330–340 Da, depending on isotopic composition).
- HPLC : Purity assessment (>97% as per related boronic acids in ) .
Q. What is the typical synthetic route for preparing this compound in academic labs?
- Answer : A multi-step synthesis is common:
Substrate Preparation : Start with 5-fluoro-3-hydroxybenzoic acid; protect the hydroxyl group with benzyl bromide under basic conditions.
Boronation : Use a Miyaura borylation (e.g., Pd(dppf)Cl₂ catalyst, bis(pinacolato)diboron in THF) to introduce the boronic acid moiety.
Deprotection : Remove protecting groups (if applicable) via hydrogenolysis (Pd/C, H₂).
- Key Reference : Analogous routes for benzyloxy-fluorophenylboronic acids are described in .
Q. How should this compound be stored to maintain stability?
- Answer : Store at 0–6°C under inert gas (Ar/N₂) to prevent oxidation or protodeboronation. Use amber vials to avoid photodegradation. Stability data for similar compounds suggest shelf lives of 6–12 months under these conditions .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine and benzyloxy groups influence Suzuki-Miyaura coupling efficiency?
- Answer : The fluorine (meta to boron) enhances electrophilicity of the boron atom, accelerating transmetallation but increasing susceptibility to protodeboronation. The benzyloxyethoxy group (ortho to boron) sterically hinders the catalytic site, potentially reducing reaction rates. Optimization strategies include:
- Catalyst Screening : Use bulky ligands (SPhos, XPhos) to mitigate steric effects.
- pH Control : Maintain slightly basic conditions (pH 8–9) to stabilize the boronate intermediate.
- Temperature : Moderate heating (60–80°C) balances reactivity and side reactions.
- Reference : Substituent effects are inferred from analogs in .
Q. What analytical methods are used to resolve contradictions in reported reaction yields for this compound?
- Answer : Discrepancies may arise from:
- Purity Variability : Validate starting material purity via HPLC (e.g., >97% as in ).
- Reaction Monitoring : Use in-situ ¹¹B NMR to track boronate intermediate formation.
- Byproduct Analysis : LC-MS or GC-MS to identify protodeboronation products or diaryl side-couplings.
- Reference : Comparative studies in highlight the impact of catalyst choice on yield .
Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this boronic acid?
- Answer :
- DFT Calculations : Model transition states to predict coupling sites (e.g., para vs. meta positions on the aryl partner).
- Hammett Parameters : Quantify electronic effects of substituents on boron’s reactivity.
- Steric Maps : Analyze spatial hindrance using molecular docking software.
- Case Study : Similar modeling approaches for fluorophenylboronic acids are noted in .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
